Quinine acetate

Description

Historical Context of Quinine (B1679958) and Acetate (B1210297) Derivatives in Organic Chemistry

The isolation of quinine in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou marked a significant milestone, enabling a purer and more standardized form of the antimalarial treatment wikipedia.orgunizg.hr. The 19th century witnessed the burgeoning field of organic chemistry, characterized by the systematic study of carbon-containing compounds, their structures, and their transformations. During this era, chemists began to explore the modification of natural products to alter their properties or create new chemical entities.

The acetate functional group, derived from acetic acid, plays a crucial role in organic chemistry, primarily through esterification. Esters are formed by the reaction between a carboxylic acid and an alcohol, a process that can modify a molecule's solubility, reactivity, and stability wikipedia.orgsolubilityofthings.com. Acetylation, the introduction of an acetyl group (CH₃CO-), is a common derivatization strategy used to protect hydroxyl groups, alter polarity, or serve as a handle for further synthetic manipulations wikipedia.org. Early attempts at synthesizing quinine itself, such as William Henry Perkin's work in 1856, while not yielding quinine, contributed to the foundational understanding of organic synthesis and the chemical industry wikipedia.orgudel.edu. These historical developments laid the groundwork for investigating quinine derivatives, including those involving acetate functionalities.

Academic Significance of Quinine Acetate in Contemporary Chemical Research

Quinine's complex chiral structure, featuring multiple stereogenic centers, makes it a valuable scaffold in asymmetric catalysis and as a chiral auxiliary in organic synthesis sigmaaldrich.comdovepress.comnih.gov. The academic significance of this compound lies in its potential as a modified form of quinine, where the introduction of an acetate group could influence its physicochemical properties and its performance in chemical reactions.

While "this compound" can broadly refer to various acetate derivatives, specific compounds like 3-Hydroxyquinine 9-acetate have been synthesized and characterized, providing insights into the chemical behavior of acetylated quinine structures acs.org. The synthesis of such derivatives typically involves the acetylation of the hydroxyl group at the C9 position of quinine or its precursors, often using reagents like acetic anhydride. This modification can alter the molecule's polarity and stereochemical environment, potentially impacting its efficacy as a catalyst or its utility in separation science.

The study of this compound derivatives contributes to the broader understanding of cinchona alkaloid chemistry, offering avenues for developing new chiral catalysts, ligands, or intermediates for complex organic syntheses. Detailed characterization through spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is crucial for confirming the structure and purity of these synthesized compounds.

Data Tables

The following tables present key chemical and spectroscopic data for this compound and a representative derivative, highlighting their properties relevant to chemical research.

Table 1: Physicochemical Properties of this compound Derivatives

| Property | This compound (General) | 3-Hydroxyquinine 9-acetate |

| CAS Number | 18797-86-9 chemicalbook.com | Not specified in source acs.org |

| Molecular Formula | C₂₂H₂₆N₂O₃ chembk.com | C₂₂H₂₆N₂O₄ (calculated) |

| Molar Mass | 366.45 g/mol chembk.com | ~382.45 g/mol |

| Melting Point (°C) | Not specified in source chemicalbook.comchembk.com | 166–168 acs.org |

| Solubility | (General Quinine: Slightly soluble in Chloroform, DMSO, Ethyl Acetate usbio.net) | Not specified in source acs.org |

Table 2: Spectroscopic Data for 3-Hydroxyquinine 9-acetate

| Spectroscopic Method | Data (Selected Peaks) | Reference |

| IR (KBr) νmax (cm⁻¹) | 3280 (O-H stretch), 2925 (C-H stretch), 1729 (C=O ester stretch) , 1033 (C-O stretch) | acs.org |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 8.73 (d, J=4.53 Hz), 8.02 (d, J=9.2 Hz), 3.97 (s, OCH₃), 2.14 (s, Acetyl CH₃) | acs.org |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 21.0 (Acetyl CH₃) , 170.0 (C=O ester) | acs.org |

| EIMS (m/z) | 382 [M⁺] | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

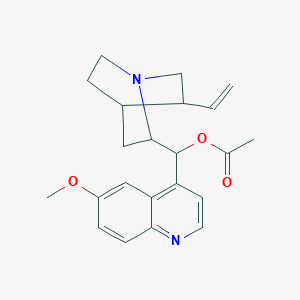

[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXIBQQYUBUMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Strategies and Chemical Derivatization of Quinine Acetate

Synthesis of Quinine (B1679958) Acetate (B1210297) Analogues and Related Derivatives

Derivatization of Quinine into Ionic Liquids with Acetate CounterionsThe search results indicate that quinine derivatives are utilized in contexts where acetate can function as a counterion, notably in separation science.researchgate.netAdditionally, research discusses the embedding of quinine-based organocatalysts within ionic liquid structures.researchgate.netHowever, direct reports detailing the specific derivatization of quinine into ionic liquids where acetate serves as the primary counterion were not found.

Data Tables

The research findings pertaining to the synthetic strategies and chemical derivatization of quinine acetate were primarily qualitative, describing reaction types and compound identification rather than providing quantitative experimental data (e.g., specific reaction conditions, yields, or structural characterization data suitable for detailed data tables). Therefore, no quantitative data tables could be generated based on the provided information.

Advanced Reagents and Methodologies in Quinine Synthesis Utilizing Acetate-Containing Species

Recent synthetic endeavors have highlighted the utility of specific reagents and methodologies that incorporate or interact with acetate-like structures to construct the complex quinine framework with precise stereochemical control.

Conjugate Addition Reactions Involving Methyl Cyanoacetate (B8463686)

Methyl cyanoacetate has emerged as a crucial building block in several modern total syntheses of quinine, particularly for establishing the critical C4 stereocenter. The Jacobsen synthesis, for instance, prominently features the (salen)Al-catalyzed enantioselective Michael addition (conjugate addition) of methyl cyanoacetate. This reaction is instrumental in forging the C4 stereocenter with high enantiomeric excess.

Table 1: Conjugate Addition of Methyl Cyanoacetate in Quinine Synthesis

| Reaction Step | Reagent/Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enantioselective Michael addition of methyl cyanoacetate | (S,S)-[salen]Al complex (5 mol%) | t-BuOH, C₆H₁₂ (cyclohexane), room temperature | 92% | 92% ee | udel.edu, researchgate.net, acs.org, msu.edu, synarchive.com |

| Knoevenagel condensation (general application) | Benzaldehyde, base (e.g., piperidine (B6355638), pyridine) | Reflux | Varies | N/A | , google.com, nih.gov |

Stereoselective Approaches Employing Acetate-Based Reagents

Beyond the specific use of methyl cyanoacetate, a broader array of stereoselective strategies has been employed in quinine synthesis, often involving chiral auxiliaries, catalysts, or reagents that can be considered "acetate-based" in a broader sense, referring to ester functionalities or chiral environments derived from such compounds.

These diverse stereoselective approaches underscore the sophistication of modern synthetic chemistry in tackling complex natural products like quinine, where precise control over multiple stereocenters is paramount.

Advanced Structural Characterization of Quinine Acetate

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystal lattice, providing unequivocal proof of a molecule's absolute configuration and conformational preferences.

The formation of cocrystals or molecular salts is a widely used strategy to modify the physicochemical properties of active pharmaceutical ingredients. In the case of quinine (B1679958) acetate (B1210297), the interaction involves proton transfer from acetic acid to one of the basic nitrogen atoms of the quinine molecule, typically the more basic quinuclidine (B89598) nitrogen, to form a salt.

Single-crystal X-ray diffraction (SCXRD) analysis is essential for characterizing these cocrystals. wikipedia.org High-quality single crystals suitable for SCXRD are typically grown using methods like slow evaporation from a suitable solvent in which both quinine and acetic acid are dissolved in a stoichiometric ratio. nih.gov The diffraction data is collected using a diffractometer, often equipped with Mo-Kα or Cu-Kα radiation sources. rsc.org

The resulting crystal structure would elucidate the precise nature of the intermolecular interactions, primarily the strong charge-assisted hydrogen bonds between the protonated quinuclidine nitrogen (N+-H) of the quininium cation and the carboxylate oxygen atoms (O-C=O) of the acetate anion. The analysis also reveals the conformation of the quinine molecule, particularly the torsion angles between the quinoline (B57606) and quinuclidine ring systems, and the packing of the ions in the crystal lattice. While the specific crystallographic data for quinine acetate is not widely published, analysis of similar quinine carboxylate salts provides a representative model for its structural features. rsc.org

Interactive Table: Representative Crystallographic Data for a Quinine Carboxylate Salt (Note: Data for a similar quinine salt is used as an illustrative example)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₅N₂O₂⁺ · C₇H₅O₃⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.54 |

| b (Å) | 6.88 |

| c (Å) | 16.21 |

| β (°) | 98.5 |

| Volume (ų) | 1272 |

The structural determination for a novel derivative like this would follow standard crystallographic procedures. nih.gov After successful synthesis and purification, single crystals would be grown. rsc.org X-ray diffraction data collected from a suitable crystal would allow for the solution of the structure, revealing the precise stereochemistry at the new chiral center (C3) and the orientation of the acetoxy group at C9. This analysis is crucial for establishing unambiguous structure-property relationships. In the absence of single crystals, techniques like powder X-ray diffraction combined with solid-state NMR and computational modeling can sometimes be employed to solve complex structures. rsc.org

Spectroscopic Investigations of this compound and its Derivatives

Spectroscopic techniques provide complementary information to crystallography, offering insights into the structural features and dynamic behavior of molecules in various states.

Vibrational spectroscopy is highly sensitive to the specific functional groups within a molecule and their chemical environment. For this compound, both FT-IR and Raman spectroscopy can confirm salt formation and characterize the key functional groups.

Upon formation of the acetate salt, the spectra show distinct changes compared to the free base. The most significant indicators include:

Carboxylate (COO⁻) Vibrations : The appearance of strong absorption bands corresponding to the asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400-1450 cm⁻¹) stretching vibrations of the carboxylate group from the acetate anion.

Ammonium (N⁺-H) Vibrations : The presence of a broad band, typically in the 2200-3000 cm⁻¹ region in the IR spectrum, corresponding to the N⁺-H stretching of the protonated quinuclidine nitrogen.

Quinoline and Quinuclidine Ring Modes : Subtle shifts in the vibrational modes of the aromatic quinoline ring and the aliphatic quinuclidine ring system occur due to the electronic and conformational changes upon protonation. nih.gov For instance, specific Raman bands associated with the quinoline ring are known to be sensitive to the protonation state. nih.gov

Interactive Table: Key Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~1580 | Asymmetric COO⁻ Stretch | FT-IR, Raman |

| ~1415 | Symmetric COO⁻ Stretch | FT-IR, Raman |

| 2200-3000 (broad) | N⁺-H Stretch | FT-IR |

| ~1390 | Quinoline Ring Mode (protonated) | Raman |

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. springernature.com For this compound, 1H and 13C NMR spectra provide clear evidence of protonation.

In an acidic medium like acetic acid, the quinuclidine nitrogen (N1) is protonated. This protonation induces significant changes in the chemical shifts of nearby nuclei:

¹H NMR : Protons on the carbons adjacent to the protonated nitrogen (e.g., H2, H6, H8) experience a notable downfield shift (increase in ppm value) due to the deshielding effect of the positive charge. The chemical shifts of the aromatic protons on the quinoline ring are also affected, albeit to a lesser extent. magritek.comtlwb.com.cn

¹³C NMR : Similarly, the carbon atoms of the quinuclidine ring, particularly those alpha to the nitrogen (C2, C6, C8), are shifted downfield upon protonation. magritek.comasahilab.co.jp

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign all proton and carbon signals, confirming the connectivity within the molecule. tlwb.com.cn

Interactive Table: Expected ¹H NMR Chemical Shift Changes upon Protonation of Quinine

| Proton | Approx. δ in CDCl₃ (ppm) (Free Base) | Expected Shift upon Protonation |

|---|---|---|

| H8 | ~3.1 | Downfield |

| H2, H6 | ~2.7, ~3.2 | Downfield |

| H9 (CH-OH) | ~5.7 | Minor Shift |

| Aromatic (H2', H5', etc.) | 7.1 - 8.7 | Minor Shifts |

Quinine is well-known for its distinctive UV absorption and strong fluorescence, properties that are highly dependent on its protonation state. An acetate-containing medium provides the acidic environment necessary to protonate quinine, leading to its characteristic spectroscopic signature.

UV-Vis Spectroscopy : In acidic solution, quinine exhibits two main absorption maxima. One intense peak is observed around 250 nm, and a broader, less intense band appears around 345-350 nm. colby.edunih.gov These absorptions correspond to π→π* transitions within the quinoline chromophore.

Spectrofluorometry : When excited at either of its absorption maxima (typically 350 nm), protonated quinine displays strong fluorescence with an emission maximum centered around 450 nm, resulting in a characteristic blue glow. colby.edunih.gov The fluorescence quantum yield is high in acidic conditions but decreases significantly in neutral or basic solutions where the molecule is deprotonated. The presence of certain ions, particularly halides like chloride or bromide, can lead to fluorescence quenching, a process that reduces the fluorescence intensity. wikipedia.orgumz.ac.irnih.gov While acetate is not a strong quencher, maintaining an appropriate pH with an acetate buffer is critical for consistent and strong fluorescence measurements. nih.gov

Interactive Table: Spectroscopic Properties of Quinine in Acidic/Acetate Media

| Parameter | Wavelength (nm) |

|---|---|

| Absorption Maximum 1 (λ_max1_) | ~250 |

| Absorption Maximum 2 (λ_max2_) | ~350 |

Theoretical and Computational Investigations of Quinine Acetate

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Interpretation (DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are prominent methods used for these investigations.

TD-DFT is an extension of DFT used to study the excited states of molecules, making it invaluable for interpreting electronic absorption spectra (like UV-Visible spectra). researchgate.net By calculating the transition energies between the ground state and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). mdpi.com While TD-DFT is a reliable method for predicting UV-Vis spectra, its accuracy for certain classes of molecules can be enhanced by hybrid protocols that correct for systemic overestimations of transition energies. For quinine (B1679958) derivatives, these computational spectra are essential for assigning the nature of electronic transitions observed experimentally. mdpi.com

Table 1: Representative Parameters from DFT Calculations on Quinine This table is illustrative of typical data obtained from DFT calculations on the quinine molecule, as specific data for quinine acetate (B1210297) is not prominently available in the literature.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.56 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.28 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.28 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. mdpi.com |

| Electronic Chemical Potential (μ) | -3.42 | Indicates the molecule's ability to capture electrons from its surroundings. mdpi.com |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions in Acetate Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides a detailed, atomistic-level view of how molecules behave in a solution, including their interactions with solvent molecules and other ions.

MD simulations have been used to investigate the behavior of protonated quinine in aqueous environments containing acetate anions. In one study, aqueous systems of both mono- and diprotonated quinine were prepared by solvating the quinine molecule in a simulation box containing water and a low concentration of acetate anions. The simulations revealed the nature of the interactions between quinine and its surrounding environment. A key finding was the calculation of the local electric fields exerted on the different protonation states of quinine by the solvent. The diprotonated state of quinine experienced a stronger local electric field than the monoprotonated state, a result that aligns with theoretical expectations. researchgate.net

These simulations are crucial for understanding how the presence of acetate ions in solution affects the conformation, solvation, and local electrostatic environment of the quinine molecule. Such information is vital for interpreting spectroscopic data and understanding the behavior of quinine acetate in biological or chemical systems.

Table 2: Solvent-Induced Local Electric Fields on Quinine in Aqueous Acetate Environments Data sourced from MD simulations of protonated quinine solvated in water with low concentrations of acetate anions. researchgate.net

| Quinine Protonation State | Calculated Local Electric Field (MV cm⁻¹) |

|---|---|

| Monoprotonated | -39.58 ± 17.43 |

| Diprotonated | -48.72 ± 18.69 |

Computational Solubility Prediction Using COSMO-RS for Quinine in Acetate-Based Ionic Liquids

Predicting the solubility of a drug molecule in different solvents is a critical task in pharmaceutical development. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for this purpose. It is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, without requiring extensive experimental data. rsc.org

COSMO-RS has been successfully utilized to screen a large number of ionic liquids (ILs) to find suitable green solvents for enhancing the solubility of quinine. In a comprehensive study, 540 different ILs were investigated. The model predicts parameters such as activity coefficients at infinite dilution, solvation-free energy, and selectivity to evaluate the efficacy of each IL. nih.govresearchgate.net

The results of this screening highlighted that ILs with smaller anions and polar characteristics are particularly effective for dissolving quinine. Notably, choline acetate was identified as one of the most effective ILs for this purpose. nih.govacs.org It, along with other choline-based ILs, displayed high selectivity and capacity, as well as low activity coefficients and solvation-free energies, all of which are indicative of high solubility. nih.govresearchgate.net This demonstrates the utility of COSMO-RS in identifying acetate-based solvent systems that are highly compatible with quinine.

Table 3: Top Performing Ionic Liquids for Quinine Solubility Enhancement Predicted by COSMO-RS This table highlights the most effective ionic liquids identified in a computational screening study, showcasing the favorable properties of the acetate-based option. nih.govacs.org

| Ionic Liquid | Key Predicted Characteristics |

|---|---|

| Choline Acetate | Highest selectivity and capacity, lowest activity coefficient and solvation-free energies. |

| Choline Glycinate | High selectivity and capacity, low activity coefficient and solvation-free energies. |

| Choline Threoninate | High selectivity and capacity, low activity coefficient and solvation-free energies. |

Mechanistic Studies of Acetate-Catalyzed or Acetate-Involved Reactions

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The calculated activation energies (the energy difference between reactants and transition states) can explain reaction rates and selectivity. rsc.org

While extensive computational studies have been performed on reactions catalyzed by cinchona alkaloids like quinine, specific mechanistic investigations focusing on the role of acetate as a catalyst or reactant with quinine are not widely documented in the reviewed literature. nih.gov However, the principles of computational mechanistic studies can be readily applied to such systems.

The acetate ion can function as a base or a nucleophile. In a hypothetical reaction, acetate could act as a base to deprotonate a specific site on the quinine molecule, such as the hydroxyl group at the C9 position, thereby activating it for a subsequent reaction. A computational study of such a process would involve:

Locating Stationary Points: Using DFT, the structures of the quinine-acetate reactant complex, the transition state for the proton transfer, and the resulting product complex would be optimized.

Analyzing the Transition State: Vibrational frequency analysis would be performed to confirm the identity of the transition state (characterized by a single imaginary frequency) and to understand the key atomic motions involved in the reaction step.

Such theoretical studies would provide invaluable, atomistic-level insight into how acetate might mediate or participate in chemical transformations involving quinine.

Supramolecular Assemblies and Solution Behavior of Quinine Acetate

Cocrystallization and Polymorphism Involving Acetate (B1210297) as a Guest or Counterion

The formation of cocrystals and the phenomenon of polymorphism are critical strategies for modifying the physicochemical properties of active pharmaceutical ingredients. Quinine (B1679958), as a molecule with multiple hydrogen bond donors and acceptors, is amenable to forming various solid-state forms, including salts and cocrystals. While specific studies detailing "quinine acetate" as a distinct cocrystal or polymorph are not extensively documented in the provided search results, the role of acetate as a potential counterion or guest molecule in quinine's solid-state behavior is indicated. Patent literature suggests that acetate is among the preferred anions for cocrystallization with quinine, implying its utility in forming well-defined crystalline structures googleapis.com. Quinine itself can form salts, such as quininium mandelate, demonstrating its capacity to engage in ionic interactions that influence crystal packing acs.org. Furthermore, research into quinine's interaction with other organic molecules, such as p-coumaric acid, has yielded hybrid salt-cocrystal solvates, highlighting quinine's versatility in crystal engineering researchgate.net. These findings underscore the potential for acetate to participate in the formation of new solid forms of quinine, thereby influencing properties such as solubility and stability through controlled molecular assembly in the crystal lattice.

Molecular Interactions of Quinine with Biomolecules in Acetate Buffer Systems

Acetate buffer systems are frequently employed in biochemical and biophysical studies to maintain stable pH conditions, which are crucial for studying the interactions of molecules like quinine with biomolecules. Research has utilized acetate buffers to investigate quinine's behavior in solution and its interactions with various biological targets.

Quinine and DNA Interactions: Studies investigating the interaction between quinine and DNA have employed sodium acetate buffer (pH 4.3) to ensure quinine's solubility nih.gov. Raman spectroscopy has been used to probe these interactions, with the quinoline (B57606) ring's symmetric stretching mode serving as a marker. The spectra of quinine and DNA mixtures, when analyzed in acetate buffer, revealed changes indicative of binding. Furthermore, an increase in solution viscosity was observed upon mixing quinine and DNA, suggesting alterations in the molecular assembly of the complex nih.gov. The spectra were normalized to the acetate C–C stretching mode, providing a reference for spectral analysis nih.gov.

Quinine and Aptamer Interactions: The kinetics of quinine's interaction with DNA aptamers have been studied using kinetic capillary electrophoresis with UV detection (KCE-UV) in a tris-acetate buffer system (pH 8.2) acs.org. These studies aimed to determine binding parameters such as the dissociation rate constant (koff), association rate constant (kon), and equilibrium dissociation constant (Kd). The kinetic traces of quinine-aptamer interaction were monitored via the UV absorbance of quinine acs.org.

| Aptamer-Quinine Interaction Parameters | Value | Buffer System | Temperature (°C) |

| koff | (Data not explicitly tabulated in results) | 25 mM Tris-acetate | 15 |

| kon | (Data not explicitly tabulated in results) | 25 mM Tris-acetate | 15 |

| Kd | (Data not explicitly tabulated in results) | 25 mM Tris-acetate | 15 |

Note: Specific numerical values for koff, kon, and Kd were not directly presented in a table format in the provided search snippets, but the study methodology indicates these parameters were determined.

Quinine Sulfate (B86663) Solubility and Interactions: In studies concerning quinine sulfate, an acetate buffer at pH 5 was utilized to address the compound's low solubility at neutral pH scialert.net. While this buffer condition was primarily for solubility assessment, it is relevant for experimental setups involving quinine in aqueous environments.

Quinine and Human Serum Albumin (HSA) Interactions: The interaction between quinine and human serum albumin (HSA) has been examined in acetate buffer at pH 3.6 mdpi.com. Spectrofluorometric measurements and circular dichroism (CD) spectroscopy were employed to characterize the binding affinity and effects on albumin's secondary structure. The study indicated weak binding of quinine to HSA, with a synergistic effect observed on antioxidant activity when quinine and HSA interact.

Formation and Properties of Quinine-Derived Ionic Liquids with Acetate Anions

Ionic liquids (ILs) derived from natural products, such as cinchona alkaloids, are gaining attention for their potential in various applications. Research has focused on synthesizing ILs where quinine or its derivatives serve as the cation, paired with various anions. Notably, studies have explored the formation of ILs using quinine-derived cations with indole-3-acetate (B1200044) anions, which is a derivative of acetic acid and a known plant growth hormone rsc.orgrsc.orgacs.org.

The synthesis typically involves the quaternization of quinine through alkylation, followed by an ion-exchange process to introduce the desired anion. For instance, alkyl bromides of quinine are reacted with indole-3-acetic acid or its salt to yield quinine-derived ionic liquids with indole-3-acetate anions rsc.orgrsc.org. These ILs have been characterized for their physicochemical properties, including thermal behavior.

Chemical Degradation Pathways and Stability of Quinine Acetate

Investigation of Degradation Products and Mechanisms Involving Acetate (B1210297) or During Acetylation Processes

Direct studies detailing the degradation products of quinine (B1679958) acetate, where the acetate ion plays a specific mechanistic role, are not extensively documented in publicly available research. The acetylation process itself, which would form an acetylated derivative of quinine rather than the acetate salt, involves different reaction pathways. However, the degradation of the quinine molecule in acidic conditions, including in the presence of carboxylic acids like acetic acid, is well-understood and highly relevant.

One of the most significant degradation pathways for quinine in the presence of acid is its isomerization to quinotoxine (also known as cinchotoxine (B12761714) when referring to the degradation of the diastereomer cinchonine). This transformation involves a rearrangement of the quinuclidine (B89598) ring system. sapub.org The process is catalyzed by acids and heat, suggesting that in a solution, particularly an acidic one, quinine acetate could slowly convert to quinotoxine. The mechanism involves the protonation of the quinuclidine nitrogen, followed by a retro-Michael reaction that opens the ring, leading to the formation of the isomeric ketone, quinotoxine. sapub.org

Beyond isomerization, quinine is susceptible to oxidative degradation. Oxidation can occur at several sites on the molecule. For instance, oxidation of the secondary alcohol at the C-9 position can yield the ketone, quininone. Further oxidation can lead to cleavage of the molecule, producing various smaller compounds. The vinyl group on the quinuclidine ring is also susceptible to oxidation, which can lead to the formation of formic acid and other degradation products. sapub.org One study on the oxidation of quinine with hydrogen peroxide identified quinine N-oxide as a major product, with further oxidation at the quinoline (B57606) moiety and the C-9 alcohol also observed. scientific.net

Hydrolytic degradation under strongly acidic or basic conditions can also cleave parts of the quinine molecule, though the ester-like linkages are not present in the main structure of quinine itself. The stability of the quinine molecule is generally lower in acidic and basic solutions compared to neutral ones.

While specific degradation products initiated by the acetate ion are not detailed, the acidic nature that acetic acid can impart to an aqueous solution of this compound is the most likely factor influencing its specific degradation profile, primarily promoting the formation of quinotoxine.

Stability of this compound in Various Chemical Environments

The stability of this compound in different chemical environments is dictated by the inherent stability of the quinine cation. Data from studies on other quinine salts, such as the sulfate (B86663) and hydrochloride salts, provide valuable insights into its behavior under various stress conditions, including changes in pH, temperature, and exposure to light.

pH and Hydrolytic Stability

Quinine salts are known to be more susceptible to degradation in both acidic and alkaline conditions compared to neutral environments. A forced degradation study on quinine sulfate demonstrated significant degradation under both acidic and basic stress. researchgate.net In acidic solutions, as mentioned previously, the primary degradation pathway is the isomerization to quinotoxine. sapub.org In alkaline solutions, other degradation pathways may be initiated. Generally, solutions of quinine salts are most stable at a slightly acidic pH.

Thermal Stability

| Stress Condition | Salt Form Studied | Temperature | Duration | Observations |

| Refrigerated | Quinine Injection | 4°C | 48 - 72 hours | No substantial loss of drug observed. nih.gov |

| Room Temp | Quinine Injection | 22°C | 8 hours | No substantial loss of drug observed. nih.gov |

| Elevated Temp | Quinine Injection | 45°C | 96 hours | No substantial loss of drug, but significant leaching of DEHP from PVC containers. nih.gov |

| Elevated Temp | Quinine Monohydrochloride | 25°C - 52°C | Not specified | Rate of degradation increased threefold over this temperature range. nih.gov |

Photostability

Quinine is known to be sensitive to light. Exposure to UV radiation can lead to complex photodegradation pathways. The International Council for Harmonisation (ICH) guidelines even propose a quinine-based chemical actinometric system for use in photostability testing due to its well-characterized light sensitivity. nih.gov The photodegradation is dependent on factors such as the wavelength of light, intensity, pH of the solution, and temperature. nih.gov Studies on quinine monohydrochloride show that the change in its absorbance upon light exposure is dependent on both the temperature during exposure and the storage conditions after exposure. nih.gov Therefore, it is crucial that solutions of this compound be protected from light to prevent significant degradation.

| Parameter | Influence on Photostability | Details |

| Light Exposure | Primary cause of degradation | Quinine solutions degrade upon exposure to UV and visible light, leading to a change in absorbance. nih.govresearchgate.net |

| Temperature | Accelerates photodegradation | The rate of light-induced degradation increases with temperature. The calculated activation energy for the light reaction was 30 kJ/mol for quinine monohydrochloride. nih.gov |

| pH | Influences degradation rate | The sensitivity and degradation pathways can vary with the pH of the solution. |

| Post-Exposure Storage | "Dark reactions" continue | Degradation can continue at a slower rate even after the light source is removed, and this rate is dependent on post-exposure storage temperature. nih.gov |

Applications in Advanced Materials and Catalysis

Quinine (B1679958) Acetate (B1210297) and its Derivatives as Chiral Organocatalysts and Ligands

Quinine and its derivatives are a well-established class of "privileged" catalysts and ligands in asymmetric synthesis. mdpi.combuchler-gmbh.com Their utility stems from their rigid bicyclic structure, which creates a well-defined chiral environment, and the presence of key functional groups that can interact with substrates and reagents. Acetate derivatives, in particular, have played a role in the historical development and modern application of these catalysts.

One of the seminal applications involved the use of acetate esters of cinchona alkaloids as chiral ligands in the Sharpless asymmetric dihydroxylation. princeton.edu This reaction, which converts alkenes to chiral diols with high enantioselectivity, was made catalytic through the addition of N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide, with the quinine-derived ligand directing the stereochemical outcome. princeton.edu

Beyond their role as ligands for metal catalysts, quinine derivatives are highly effective as organocatalysts, catalyzing a wide array of chemical transformations without the need for a metal center. nih.govbuchler-gmbh.com These reactions include Michael additions, aldol reactions, and various cycloadditions. buchler-gmbh.comresearchgate.netnih.gov The modification of the quinine scaffold, including the creation of acetate and other esters, allows for the fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity for specific transformations. For instance, quinine chloroacetate has been synthesized by acylating quinine with chloroacetyl chloride and subsequently used as a linker to create more complex quinine-piperidine and quinine-anabasine conjugates. nih.gov

The versatility of quinine-based organocatalysts is a central theme in modern synthetic chemistry, enabling the efficient, pot-economical total synthesis of complex natural products, including (–)-quinine itself. nih.govresearchgate.net

Table 1: Selected Asymmetric Reactions Catalyzed by Quinine Derivatives

| Reaction Type | Catalyst Type | Role of Quinine Derivative | Typical Substrates | Reference |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | Ligand for Osmium | Acetate esters act as chiral ligands to control stereoselectivity. | Alkenes | princeton.edu |

| Michael Addition | Organocatalyst | Diphenylprolinol silyl (B83357) ether-mediated catalyst derived from quinine framework. | α,β-Unsaturated aldehydes, nitroalkenes | nih.govresearchgate.net |

| Aldol Reaction | Organocatalyst | Urea and thiourea derivatives of quinine. | Ketones, Aldehydes | buchler-gmbh.com |

| Phase Transfer Catalysis | Phase Transfer Catalyst | Quaternized quinine derivatives. | Prochiral anhydrides, glycine derivatives | princeton.edubuchler-gmbh.com |

| aza-Henry Reaction | Organocatalyst | Diphenylprolinol silyl ether-mediated catalyst. | Imines, Nitroalkanes | nih.govnih.gov |

Immobilization of Quinine Derivatives for Chiral Separation and Adsorption

The immobilization of chiral selectors onto solid supports is a crucial strategy for developing chiral stationary phases (CSPs) for chromatographic enantioseparation. Quinine and its derivatives are excellent candidates for this purpose due to their proven enantiorecognition capabilities. mdpi.com Immobilization offers significant advantages, including catalyst/selector re-usability and suitability for automated, continuous-flow processes. mdpi.com

Biopolymers like chitin and chitosan have emerged as attractive supports for quinine immobilization. These materials are natural, non-toxic, biodegradable, and readily available. orientjchem.org Their polymer backbones contain abundant amine and hydroxyl groups that can be chemically modified. orientjchem.orgmdpi.com Researchers have successfully immobilized quinine derivatives onto chitin and chitosan to create novel CSPs. orientjchem.org The process can involve a two-step reaction where a bifunctional reagent, such as epichlorohydrin, first reacts with quinine to form a quaternized intermediate. This intermediate is then grafted onto the polysaccharide backbone in the presence of an alkali catalyst. orientjchem.org

These quinine-modified biopolymers have demonstrated significant chiral selectivity in the chromatographic resolution of racemic mixtures, such as mandelic acid and the bioactive compound ofloxacin. orientjchem.org The higher nitrogen content of chitin and chitosan (5-8%) compared to cellulose makes them particularly suitable for amine-based modification reactions. orientjchem.org

In addition to biopolymers, acetylquinine has been chemically bonded to silica (B1680970) to create a CSP for reversed-phase chromatography. nih.gov This immobilized phase has been effective in separating enantiomers of carboxylic acids and amino acid derivatives, including warfarin and N-benzoxycarbonylphenylalanine. nih.gov

Table 2: Examples of Immobilized Quinine Derivatives for Chiral Applications

| Chiral Selector | Support Material | Application | Racemates Resolved | Reference |

|---|---|---|---|---|

| Quaternised Quininium Salt | Chitin | Chromatographic Enantioseparation | Mandelic acid, Ofloxacin | orientjchem.org |

| Quaternised Quininium Salt | Chitosan | Chromatographic Enantioseparation | Mandelic acid, Ofloxacin | orientjchem.org |

| Acetylquinine | Silica | Reversed-Phase Chromatography (CSP) | 2-(4-bromophenoxy)propionic acid, Warfarin, N-benzoxycarbonylphenylalanine | nih.gov |

Role in the Development of Environmentally Benign Solvents

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are classes of solvents that have gained prominence as environmentally benign alternatives to volatile organic compounds (VOCs). nih.govnih.gov DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point significantly lower than that of the individual components. mdpi.com The use of natural, biodegradable components to form Natural Deep Eutectic Solvents (NADESs) is a key aspect of their "green" credentials. mdpi.com

While research into DESs and ILs specifically formulated with quinine acetate is still an emerging area, the constituent parts—quinine and acetate salts—are highly relevant to the design of these green solvents. Acetate-based salts, such as choline acetate, ammonium acetate, and sodium acetate, are commonly used as components in DES and IL formulations. nih.gov For example, NADESs have been prepared using lactic acid as the HBD and ammonium acetate or sodium acetate as the HBA, which were effective in extracting phenolic compounds. nih.gov

The chirality inherent in molecules like quinine and its derivatives can be exploited to create Chiral Deep Eutectic Solvents (CDESs). nih.govresearchgate.net These solvents can serve not only as the reaction medium but also as a chiral environment that can influence the stereochemical outcome of a reaction. Researchers have designed CDESs using chiral components like 3-amino-1,2-propanediol with choline chloride to act as a medium for organometallic reactions. nih.govresearchgate.net

Furthermore, hydrophobic NADESs have been developed that show high efficiency for the extraction of quinine itself from natural sources, outperforming conventional solvents like trichloromethane and ethyl acetate. researchgate.net This demonstrates the strong intermolecular interactions, such as hydrogen bonding, that can occur between quinine and DES components. The principle suggests that quinine and its salts, like this compound, could potentially act as either an HBA or HBD component in the formation of novel, functional, and chiral DESs.

Table 3: Components and Applications of Relevant Benign Solvents

| Solvent Type | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Potential Role of Quinine/Acetate | Application | Reference |

|---|---|---|---|---|---|

| NADES | Lactic Acid | Ammonium Acetate / Sodium Acetate | Acetate acts as the HBD. | Extraction of phenolic compounds | nih.gov |

| CDES | Choline Chloride | 3-Amino-1,2-propanediol (chiral) | Quinine could serve as a chiral HBA/HBD. | Chiral reaction medium | nih.govresearchgate.net |

| Hydrophobic NADES | - | Natural Alcohols | Quinine acts as the target analyte (as an HBA). | Extraction of quinine | researchgate.net |

| THEDES | Choline Chloride | Geranic Acid | This compound could act as an Active Pharmaceutical Ingredient (API) component. | Transdermal drug delivery | mdpi.com |

Future Research Directions for Quinine Acetate Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

While the total synthesis of quinine (B1679958) has been a landmark achievement in organic chemistry, future research will focus on developing more efficient, sustainable, and versatile synthetic methodologies. wikipedia.orgnih.gov The historical complexity of quinine synthesis has limited the accessibility of its derivatives. tohoku.ac.jp Modern strategies aim to overcome these barriers, enabling the creation of diverse chemical libraries based on the quinine scaffold.

Key areas of exploration include:

Pot-Economical Syntheses: Researchers are developing "pot-economical" or one-pot reaction sequences that minimize purification steps, reduce chemical waste, and save time. tohoku.ac.jpnih.gov An enantioselective total synthesis of (-)-quinine has been achieved in five one-pot operations, demonstrating a significant leap in efficiency. tohoku.ac.jpnih.gov

C-H Activation: Direct C-H activation and functionalization represent a powerful tool for modifying the quinine core. This approach allows for the introduction of new functional groups at positions that are difficult to access through traditional methods, paving the way for novel derivatives. nih.govresearchgate.net

Click Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for linking the quinine molecule to other pharmacophoric fragments via a stable triazole linker. mdpi.comresearchgate.net This strategy is ideal for creating hybrid molecules and conjugates with potentially new or enhanced properties. mdpi.comresearchgate.net

Organocatalysis: Asymmetric organocatalysis has emerged as a critical technology in the stereoselective synthesis of quinine and its precursors. tohoku.ac.jpnih.gov Future work will likely expand the use of organocatalysts to control the complex stereochemistry of the quinuclidine (B89598) skeleton during synthesis. nih.gov

Derivatization via Heck Coupling: The vinyl group on the quinuclidine portion of quinine is a prime target for modification. The Heck reaction has been successfully used to create derivatives with improved activity, and further exploration of this and other cross-coupling reactions could yield a wide range of new compounds. nih.gov

These advanced synthetic strategies will facilitate the systematic exploration of the structure-activity relationships of quinine acetate (B1210297) derivatives, moving beyond its traditional applications.

| Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Pot-Economical Synthesis | Conducting multiple reaction steps in a single reaction vessel without intermediate purification. | Increased efficiency, reduced waste, and time savings. | tohoku.ac.jpnih.gov |

| C-H Activation | Directly functionalizing carbon-hydrogen bonds to introduce new molecular fragments. | Access to novel derivatives not achievable through traditional methods. | nih.govresearchgate.net |

| Click Chemistry (CuAAC) | Utilizing a highly efficient and specific cycloaddition reaction to conjugate quinine with other molecules. | Rapid generation of hybrid molecules and bioconjugates. | mdpi.comresearchgate.net |

| Organocatalysis | Using small organic molecules to catalyze stereoselective reactions for building the chiral core. | High enantioselectivity and avoidance of metal catalysts. | tohoku.ac.jpnih.gov |

| Heck Cross-Coupling | Modifying the vinyl group of the quinuclidine ring to attach various aryl groups. | Systematic exploration of structure-function relationships at the C3 position. | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

A precise understanding of the three-dimensional structure of quinine acetate and its interactions at a molecular level is crucial for rational drug design and materials science. While traditional spectroscopic methods have been foundational, future research will increasingly rely on sophisticated techniques to probe the subtle structural and dynamic features of this compound.

Future research directions in this area include:

Solid-State Analysis: The formation of molecular salts like this compound is a key strategy in crystal engineering. rsc.org Advanced solid-state techniques, including single-crystal and powder X-ray diffraction, will be essential for characterizing novel salt forms, polymorphs, and hydrates of this compound. rsc.orgresearchgate.net This provides critical data on crystal packing, stability, and intermolecular interactions.

Vibrational Spectroscopy: Techniques like Raman spectroscopy offer a powerful, non-invasive way to study the binding of quinine to biological macromolecules such as DNA. nih.gov Future studies could use Raman and infrared (IR) spectroscopy to investigate how the acetate counter-ion influences the vibrational modes of the quinine molecule and its interactions with targets, providing insights into local chemical environments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H-NMR is used for routine characterization, advanced NMR experiments can elucidate the precise stereochemistry of new derivatives and map their binding interfaces with proteins. researchgate.net Solid-state NMR could also be employed to study the structure of this compound in different material formulations.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral nature of quinine and its conformation. It has been used to study the binding of quinine to proteins like human serum albumin by observing changes in the protein's secondary structure. mdpi.comnih.gov Future work could apply this technique to a wider range of biological targets to understand the structural consequences of binding.

| Technique | Application Area | Information Gained | Reference |

|---|---|---|---|

| X-ray Diffraction (Single Crystal/Powder) | Crystal Engineering, Solid-State Chemistry | Molecular structure, crystal packing, polymorphism, hydration states. | rsc.orgresearchgate.net |

| Raman Spectroscopy | Molecular Interactions, Binding Studies | Vibrational modes, protonation state changes, π-stacking interactions with targets like DNA. | nih.gov |

| Circular Dichroism (CD) | Biomolecular Interactions | Conformational changes in chiral molecules and secondary structure perturbations in proteins upon binding. | mdpi.comnih.gov |

| Advanced NMR Spectroscopy | Structural Elucidation, Metabolite ID | Precise 3D structure of derivatives, identification of metabolic products. | researchgate.net |

Development of Next-Generation Analytical Methods

The development of robust, sensitive, and efficient analytical methods is paramount for quality control, pharmacokinetic studies, and the analysis of novel derivatives. While High-Performance Liquid Chromatography (HPLC) is the current workhorse for quinine analysis, future research will focus on creating more advanced and comprehensive analytical platforms. researchgate.netmtc-usa.com

Promising avenues for development include:

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and gas chromatography with mass spectrometry (GC-MS) will continue to be critical for identifying and quantifying this compound and its metabolites in complex biological matrices. researchgate.netnih.gov Future methods will aim for higher sensitivity and resolution to detect trace-level impurities and degradation products.

Stability-Indicating Methods: Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic). orientjchem.orgresearchgate.net Future research will involve developing and validating comprehensive stability-indicating methods for this compound and its new derivatives to ensure their quality and shelf-life. orientjchem.org

Multi-Attribute Methods (MAM): There is a growing trend in the pharmaceutical industry to move towards MAM, often using high-resolution mass spectrometry, to monitor multiple critical quality attributes of a product simultaneously. bioprocessingeurope.com A future goal would be to develop a MAM for this compound formulations that can quantify the active ingredient, its main impurities (like dihydroquinine), and degradation products in a single run.

High-Throughput Assays: The synthesis of large libraries of quinine derivatives necessitates the development of high-throughput analytical methods for rapid screening of purity, stability, and other properties. bioprocessingsummit.com This will accelerate the discovery process for new lead compounds.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research and reducing experimental costs. For this compound, these methods can provide profound insights into its behavior at the atomic level, guiding the design of new molecules and materials.

Future research will leverage computational tools in several key ways:

Molecular Dynamics (MD) Simulations: MD simulations have already been used to elucidate the binding mode of quinine with DNA, showing how the quinoline (B57606) ring intercalates via a t-shaped π-stacking geometry. nih.gov Future simulations can be expanded to model the interaction of this compound with a wide array of biological targets, predict binding affinities, and understand the role of the acetate ion in these interactions.

Crystal Structure Prediction and Engineering: Computational tools like Full Interaction Maps (FIMs) can provide statistical insights into salt formation and the probability of hydration, guiding the rational design of new molecular salts of quinine with desired properties, such as enhanced solubility. rsc.org This predictive power will be crucial for developing novel crystalline forms of this compound.

Pharmacophore Modeling: Identifying the key chemical features (pharmacophores) responsible for a molecule's biological activity is essential for drug design. researchgate.net Advanced computational modeling can be used to generate predictive pharmacophore models for various activities of quinine derivatives, guiding the synthesis of new compounds with improved potency and selectivity.

Predictive Metabolism and Degradation: Computational models can be developed to predict the metabolic fate of new quinine derivatives by simulating their interaction with metabolic enzymes like cytochrome P450s. researchgate.net This can help in designing molecules with more favorable pharmacokinetic profiles and in predicting potential degradation pathways.

Expanding Supramolecular Applications and Functional Materials

The ability of the quinine molecule to form well-defined structures through non-covalent interactions opens up exciting possibilities in supramolecular chemistry and materials science. Research in this area aims to use this compound as a building block for creating advanced functional materials.

Future directions include:

Crystal Engineering of Molecular Salts: A primary focus will be the continued use of crystal engineering to create novel molecular salts of quinine with various acidic co-formers. rsc.orgresearchgate.net By systematically varying the counter-ion (beyond acetate), researchers can fine-tune physicochemical properties like solubility, stability, and melting point to create materials tailored for specific applications. rsc.org

Development of Active Films and Coatings: Researchers have successfully created active, flexible, and nanostructured films based on quinine. rsc.org These materials can be prepared through simple, solvent-free melt procedures and are capable of releasing antimicrobial compounds. rsc.org Future work could explore the incorporation of this compound into various polymer matrices to create functional coatings for medical devices, food packaging, or textiles.

Stimuli-Responsive Materials: The pH-responsive nature of the quinine molecule (due to its basic nitrogen atoms) could be exploited to create smart materials. For instance, hydrogels or polymers incorporating this compound could be designed to release the active compound in response to changes in environmental pH, offering potential for targeted drug delivery systems.

Chiral Recognition and Catalysis: As a prominent chiral molecule, quinine and its derivatives are widely used in asymmetric catalysis. Future research could explore the immobilization of this compound onto solid supports or within metal-organic frameworks (MOFs) to create recyclable, heterogeneous catalysts for stereoselective synthesis.

Investigating Sustainable Degradation and Valorization Pathways

As with any widely used chemical compound, understanding the environmental fate of this compound and developing sustainable end-of-life strategies is crucial. This involves studying its degradation pathways and exploring methods to convert it or its byproducts into valuable new substances (valorization).

Key research areas are:

Biodegradation Studies: While forced chemical degradation is studied for stability, future research should focus on the biodegradation of this compound by environmental microorganisms. Identifying the enzymatic pathways responsible for breaking down the complex quinoline and quinuclidine rings will be essential for assessing its environmental impact and developing potential bioremediation strategies.

Advanced Oxidation Processes: Investigating the degradation of this compound using advanced oxidation processes (AOPs), such as ozonation or photocatalysis, could lead to effective methods for removing it from wastewater streams, ensuring its complete mineralization to benign products.

Enzymatic and Chemo-enzymatic Valorization: The biosynthetic pathway of quinine in Cinchona plants involves a series of complex enzymatic transformations. nih.govresearchgate.net Future research could harness these enzymes, such as dehydrogenases, esterases, and methyltransferases, in biocatalytic processes to convert quinine, or waste streams from its production, into other high-value alkaloids or novel chemical intermediates. nih.govresearchgate.net

Metabolic Engineering: By understanding the complete biosynthetic pathway, it may become possible to engineer microorganisms to produce quinine or its precursors, offering a sustainable alternative to extraction from plant sources. Furthermore, these engineered pathways could be modified to produce novel, non-natural derivatives, representing an ultimate form of valorization.

Q & A

Q. How is quinine acetate synthesized and purified in laboratory settings?

this compound is typically synthesized by reacting quinine (a natural alkaloid) with acetic acid under controlled conditions. A common method involves triturating quinine with diluted acetic acid until dissolution, followed by precipitation in aqueous solutions containing sodium acetate or potassium acetate . For purification, crystallization from ethyl acetate or water-ethanol mixtures is employed due to its low solubility in water (sparingly soluble, ~1.5 mg/mL) . Careful pH adjustment (pH ~4–5) is critical to avoid hydrolysis of the acetate moiety .

Q. What analytical methods are suitable for characterizing this compound in mixed matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 250–350 nm) is standard for quantification. For structural confirmation, combine FTIR (C=O stretch at ~1700 cm⁻¹ for acetate) and NMR (quinine’s aromatic protons at δ 7–8 ppm, acetate methyl at δ 1.9–2.1 ppm) . Fluorescence spectroscopy (excitation 350 nm, emission 450 nm) is also effective but requires alcohol-based solvents, as aqueous solutions exhibit weak fluorescence .

Q. How does solubility impact experimental design with this compound?

this compound’s low water solubility necessitates organic solvents (e.g., acetonitrile, methanol) or buffered aqueous systems (e.g., 0.1 M sodium acetate, pH 4.3) for homogeneous dissolution. For in vitro studies, pre-sonication and heating (≤50°C) improve dispersion . In biological assays, co-solvents like 1% acetonitrile are tolerated in cell cultures but must be validated for cytotoxicity .

Advanced Research Questions

Q. Why do fluorescence properties of quinine salts vary, and how does this affect spectroscopic studies?

Fluorescence intensity depends on the counterion: this compound exhibits moderate fluorescence in alcohol, while hydrochloride is non-fluorescent due to chloride’s quenching effect. The acetate ion stabilizes the excited state via hydrogen bonding, enhancing emission compared to sulfate or nitrate salts . For reproducible results, maintain solvent polarity (e.g., 64% ethanol) and avoid pH extremes (<2 or >7), which degrade the quinoline ring .

Q. What mechanisms underlie this compound’s interaction with DNA, and how can binding constants be determined?

this compound intercalates into DNA via planar aromatic regions, with binding affinity modulated by pH and ionic strength. To quantify binding, use UV-Vis titration (hypochromicity at 260 nm) or isothermal titration calorimetry (ITC). Raman spectroscopy (e.g., shifts in guanine’s 1480 cm⁻¹ band) and molecular dynamics simulations further elucidate groove-binding versus intercalation modes . For accurate results, prepare DNA in 0.1 M sodium acetate buffer (pH 4.3) to match quinine’s protonation state .

Q. How do contradictory data on this compound’s physiological effects arise in comparative studies?

Discrepancies often stem from counterion-specific effects. For example, this compound induces stronger physiological responses (e.g., Drosera leaf inflection) than sulfate or nitrate salts due to enhanced membrane permeability from acetate’s lipophilicity . Control for variables like solvent polarity, salt concentration, and pH (acetate buffers vs. phosphate buffers) to isolate ion-specific effects .

Q. What strategies resolve challenges in quantifying this compound in complex biological samples?

Liquid-liquid extraction (ethyl acetate or chloroform) followed by SPE (C18 cartridges) effectively isolates this compound from proteins and lipids. For LC-MS/MS, use a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) and monitor the transition m/z 325 → 307 (quinine) and m/z 60 → 43 (acetate fragment). Validate with quinine sulfate as an internal standard (FLQY = 54%) to correct for matrix effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.